molecular formula C9H8N2O2 B1324286 Methyl imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1220397-13-6

Methyl imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1324286
M. Wt: 176.17 g/mol
InChI Key: VWOXYENNPRDCGO-UHFFFAOYSA-N
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Description

“Methyl imidazo[1,2-a]pyridine-2-carboxylate” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They are crucial target products and key intermediates .


Chemical Reactions Analysis

The construction of an imidazo[1,2-a]pyridine core has been achieved through new synthetic protocols aiming to improve the ecological impact of the classical schemes . The main metal-free methods are structured by the type of the reacting species, leading to the formation of similar final products .

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes : A few examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB . For instance, compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, showed improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

Organic Synthesis and Pharmaceutical Chemistry

  • Scientific Field : Organic Synthesis and Pharmaceutical Chemistry
  • Summary of Application : Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
  • Methods of Application : This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
  • Results or Outcomes : The outcomes of these methods are the construction of imidazo[1,2-a]pyridine derivatives .

Optoelectronic Devices and Sensors

  • Scientific Field : Materials Science
  • Summary of Application : Imidazo[1,2-a]pyridine derivatives have shown potential in various technological applications, such as optoelectronic devices and sensors .
  • Methods of Application : The specific methods of application can vary widely depending on the specific device or sensor. Typically, these compounds are incorporated into the device or sensor during the manufacturing process .
  • Results or Outcomes : The use of these compounds in optoelectronic devices and sensors can enhance the performance of these devices, although the specific outcomes can vary depending on the device or sensor .

Anti-Cancer Drugs

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Some imidazo[1,2-a]pyridine derivatives have been explored for their potential as anti-cancer drugs .
  • Methods of Application : These compounds can be synthesized and tested in vitro and in vivo for their anti-cancer properties .
  • Results or Outcomes : While the specific outcomes can vary, some imidazo[1,2-a]pyridine derivatives have shown promising results in preliminary anti-cancer studies .

Emitters for Confocal Microscopy and Imaging

  • Scientific Field : Biomedical Imaging
  • Summary of Application : Some imidazo[1,2-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .
  • Methods of Application : These compounds can be synthesized and incorporated into imaging agents, which are then used in confocal microscopy and imaging .
  • Results or Outcomes : The use of these compounds in imaging can enhance the quality and resolution of the images, although the specific outcomes can vary depending on the imaging technique .

Anti-Inflammatory Drugs

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Imidazo[1,2-a]pyridine derivatives have been explored for their potential as anti-inflammatory drugs .
  • Methods of Application : These compounds can be synthesized and tested in vitro and in vivo for their anti-inflammatory properties .
  • Results or Outcomes : While the specific outcomes can vary, some imidazo[1,2-a]pyridine derivatives have shown promising results in preliminary anti-inflammatory studies .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .

properties

IUPAC Name

methyl imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-6-11-5-3-2-4-8(11)10-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOXYENNPRDCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl imidazo[1,2-a]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Li, S Wang, J Zang, M Liu, G Jiang, F Ji - Organic & Biomolecular …, 2020 - pubs.rsc.org
The cyanation and formylation of imidazo[1,2-a]pyridines were developed under copper-mediated oxidative conditions using ammonium iodide and DMF as a nontoxic combined cyano-…
Number of citations: 17 pubs.rsc.org
S Ananthan, SK Saini, G Zhou, JV Hobrath… - Journal of medicinal …, 2014 - ACS Publications
Antagonist and partial agonist modulators of the dopamine D3 receptor (D3R) have emerged as promising therapeutics for the treatment of substance abuse and neuropsychiatric …
Number of citations: 45 pubs.acs.org

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